![molecular formula C24H17NO5 B2889036 [2-Oxo-2-(4-phenylphenyl)ethyl] 2-(1,3-dioxoisoindol-2-yl)acetate CAS No. 868153-29-1](/img/structure/B2889036.png)
[2-Oxo-2-(4-phenylphenyl)ethyl] 2-(1,3-dioxoisoindol-2-yl)acetate
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Description
[2-Oxo-2-(4-phenylphenyl)ethyl] 2-(1,3-dioxoisoindol-2-yl)acetate, also known as DPIA, is a chemical compound with potential applications in scientific research. It is a derivative of isoindoline-1,3-dione and phenylalanine, and its molecular formula is C29H21NO6.
Scientific Research Applications
Crystal Structure and Synthesis
Crystal Structure Analysis : The study of the crystal structure of related compounds helps in understanding the molecular geometry, intermolecular interactions, and potential for forming various network structures. For example, the research on ethyl 2-{4-[(2-ethoxy-2-oxoethyl)(phenyl)carbamoyl]-2-oxo-1,2-dihydroquinolin-1-yl}acetate demonstrates how weak hydrogen bonds and π–π interactions contribute to the stability of the crystal structure (Filali Baba et al., 2019).
Synthesis of Novel Compounds : The synthesis and characterization of new compounds from marine fungi, such as those identified in Penicillium sp., highlight the potential for discovering bioactive substances. These compounds have unique structures that are elucidated through spectroscopic and physico-chemical properties, offering insights into the diversity of natural products and their applications (Wu et al., 2010).
Organic Synthesis and Application
Organic Synthesis Approaches : Research on the synthesis and crystal structure of compounds with similar frameworks, such as (E)-2-(7-(3-(thiophen-2-yl)acrylamido)-2,3-dihydro-5-oxobenzo[e][1,4]oxazepin-1(5H)-yl)ethyl acetate, provides valuable information on the methodologies for constructing complex molecules. These studies are crucial for the development of synthetic strategies that can be applied to the synthesis of various organic compounds, including potential pharmaceuticals (Lee et al., 2009).
Antioxidant Activity and Oxidation Pathways : Investigating the oxidative chemistry of compounds with antioxidant properties, such as hydroxytyrosol derivatives, offers insights into their mechanisms of action and potential applications in protecting against oxidative stress. Such research contributes to understanding the chemical basis of antioxidant activity and its relevance to health and disease prevention (Lucia et al., 2006).
properties
IUPAC Name |
[2-oxo-2-(4-phenylphenyl)ethyl] 2-(1,3-dioxoisoindol-2-yl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17NO5/c26-21(18-12-10-17(11-13-18)16-6-2-1-3-7-16)15-30-22(27)14-25-23(28)19-8-4-5-9-20(19)24(25)29/h1-13H,14-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLWJXCBDFOFNMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)COC(=O)CN3C(=O)C4=CC=CC=C4C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[2-Oxo-2-(4-phenylphenyl)ethyl] 2-(1,3-dioxoisoindol-2-yl)acetate |
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